molecular formula C13H16ClFO B1322193 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane CAS No. 487058-11-7

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

Cat. No. B1322193
M. Wt: 242.71 g/mol
InChI Key: STDAFICBFBJKTG-UHFFFAOYSA-N
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Description

The compound "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" is a halogenated organic molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The first paper discusses the regioselectivity in the catalytic hydrogenolysis of halogenated bicycloheptanes, which are structurally related to the target compound . The second paper focuses on the reactivity, stability, and intramolecular interactions of cycloheptane and its derivatives, including halogenated versions like chlorocycloheptane, which shares some structural features with "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" .

Synthesis Analysis

The synthesis of halogenated cycloheptanes, which are structurally similar to the compound of interest, can involve various methods, including catalytic hydrogenolysis as mentioned in the first paper . Although the exact synthesis of "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" is not detailed, the principles of regioselectivity and the influence of substituents on reaction pathways described in the paper can be relevant to its synthesis. The paper indicates that the presence of halogens and their positions can significantly affect the outcome of the hydrogenolysis reaction .

Molecular Structure Analysis

The molecular structure of "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" can be inferred to some extent from the second paper, which discusses the structural and electronic properties of cycloheptane derivatives . The paper's focus on quantum chemical calculations and the behavior of substituents on the cycloheptane ring can provide insights into the electronic structure and potential reactivity of the compound . The presence of halogens is likely to influence the electron distribution and molecular geometry .

Chemical Reactions Analysis

The chemical reactions involving halogenated cycloheptanes are influenced by the nature and position of the substituents, as seen in the first paper . The compound "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" may undergo reactions such as hydrogenolysis, where the regioselectivity will be determined by the halogen positions and the steric effects of the substituents. The paper suggests that the reactivity can differ significantly between endo and exo derivatives, which could also apply to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of "7-Chloro-1-(2-fluorophenyl)-1-oxoheptane" can be related to those of chlorocycloheptane discussed in the second paper . The paper provides a comprehensive analysis of the molecular global reactivity descriptors, charge distribution, and intramolecular interactions, which are crucial for understanding the physical and chemical behavior of the compound. The susceptibility of the compound to intramolecular interactions and the effect of ring strain on its stability are also important factors that can be derived from the paper's findings .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has been synthesized and analyzed for its molecular geometry and chemical reactivity. Studies include spectral analysis and quantum chemical studies, focusing on molecular electrostatic potential and HOMO - LUMO frontier orbitals, indicating its potential for diverse chemical reactions (Satheeshkumar et al., 2017).

Catalytic Applications

  • Research on similar compounds, such as 7-fluoro-1-phenylbicyclo[4.1.0]heptane, reveals insights into their reactivity under catalytic conditions. These studies are essential for understanding the chemical behavior of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane in various catalytic processes (Isogai et al., 1986).

Intermediate in Anticancer Drug Synthesis

  • As an important intermediate, 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is utilized in synthesizing biologically active anticancer drugs. Its efficiency in synthesis and structural confirmation via NMR and MS spectrum highlights its significance in pharmaceutical research (Zhang et al., 2019).

Electrooptical and Photophysical Properties

  • The compound's derivatives demonstrate significant electrooptical properties and low melting esters with large nematic ranges, making them valuable in material science, particularly in the development of liquid crystals (Gray & Kelly, 1981).

Spectroelectrochemistry in Metallophthalocyanines

  • Studies on the compound's derivatives, particularly in the context of metallophthalocyanines, show promising applications in spectroelectrochemistry. This research contributes to developing novel materials with potential uses in sensors and electronics (Alemdar et al., 2009).

properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDAFICBFBJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621984
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

CAS RN

487058-11-7
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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